REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9][C:10](=[O:12])[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8].[C:14](=O)([O-])[O-].[Na+].[Na+].IC.O>CN(C)C=O>[Cl:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9][C:10](=[O:12])[N:11]([CH3:14])[C:5]2=[CH:4][CH:3]=1)=[O:8] |f:1.2.3|
|
Name
|
|
Quantity
|
4.95 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Name
|
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
The resulting suspension was stirred for 13 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
After 2-3 minutes the resulting precipitate was filtered
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Duration
|
2.5 (± 0.5) min
|
Type
|
WASH
|
Details
|
washed with 200 mL of water
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Type
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DISSOLUTION
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Details
|
The filter cake was dissolved in 200 mL of dichloromethane
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Type
|
DRY_WITH_MATERIAL
|
Details
|
this solution was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue triturated with ethyl acetate-hexane (1:3)
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate-hexane (1:3), and finally hexane
|
Type
|
CUSTOM
|
Details
|
The solid was dried in vacuo
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(C(=O)OC(N2C)=O)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |